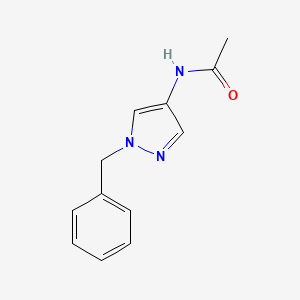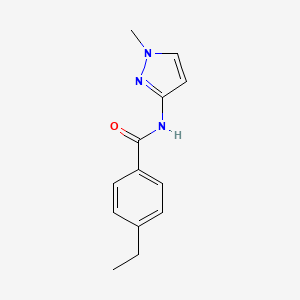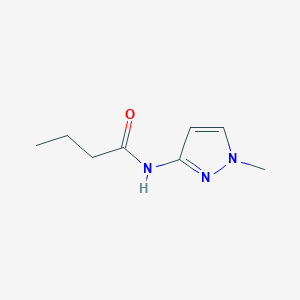
1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide, also known as DFTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DFTP is a pyrazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
作用機序
The mechanism of action of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is not fully understood, but studies have shown that it inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which in turn leads to the activation of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of PARP activity, induction of apoptosis, inhibition of cell cycle progression, and inhibition of cancer cell migration and invasion. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the advantages of using 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide in lab experiments is its potential as a therapeutic agent for cancer treatment. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, the synthesis of this compound can be challenging, and the yield obtained using current methods is relatively low.
将来の方向性
Future research on 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide could focus on improving its solubility in water, developing more efficient synthesis methods, and exploring its potential as a therapeutic agent for other diseases besides cancer. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify potential drug targets for combination therapy.
合成法
The synthesis of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide has been achieved using various methods, including the reaction of 2,2-difluorovinylmagnesium bromide with 1-(tetrahydrofuran-2-yl)methyl-1H-pyrazole-3-carboxamide, and the reaction of 2,2-difluorovinylmagnesium bromide with 1-(tetrahydrofuran-2-yl)methyl-3,5-dimethyl-1H-pyrazole-4-carboxamide. The yield of this compound obtained using these methods ranges from 40-70%.
科学的研究の応用
1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide has potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Furthermore, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
1-(difluoromethyl)-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3O2/c11-10(12)15-4-3-8(14-15)9(16)13-6-7-2-1-5-17-7/h3-4,7,10H,1-2,5-6H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICINOWHMBLWHRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NN(C=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B7458970.png)
![5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7458976.png)
![4-Chloro-5-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B7458994.png)




![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B7459025.png)
![N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459028.png)

![1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459063.png)
![N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459073.png)

![N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459084.png)